molecular formula C22H27NO4 B12779446 (+/-)-Meso-corydaline CAS No. 6901-07-1

(+/-)-Meso-corydaline

Cat. No.: B12779446
CAS No.: 6901-07-1
M. Wt: 369.5 g/mol
InChI Key: VRSRXLJTYQVOHC-LRTDBIEQSA-N
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Description

(+/-)-Meso-corydaline is an isoquinoline alkaloid found in various plants, particularly in the Corydalis species. This compound has garnered significant interest due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Meso-corydaline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve the extraction from natural sources, such as Corydalis plants, followed by purification processes like chromatography. Alternatively, large-scale chemical synthesis can be employed, optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Meso-corydaline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

(+/-)-Meso-corydaline has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying isoquinoline alkaloid synthesis and reactivity.

    Biology: The compound is used to investigate its effects on cellular processes and signaling pathways.

    Medicine: Research focuses on its potential therapeutic effects, particularly in pain management, inflammation reduction, and cancer treatment.

    Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-Meso-corydaline involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase enzymes and the activation of caspase-dependent apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Berberine: Another isoquinoline alkaloid with similar pharmacological properties.

    Tetrahydropalmatine: Known for its analgesic and sedative effects.

    Corydaline: A closely related compound with similar biological activities.

Uniqueness

(+/-)-Meso-corydaline is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to modulate multiple biological pathways makes it a compound of significant interest for further research and potential therapeutic applications.

Properties

CAS No.

6901-07-1

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1

InChI Key

VRSRXLJTYQVOHC-LRTDBIEQSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC

Origin of Product

United States

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